molecular formula C18H24N2O4 B3049853 ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 2227206-67-7

ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3049853
CAS No.: 2227206-67-7
M. Wt: 332.4
InChI Key: YNJGBFOWGSNFBV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate is a substituted pyrrolidinone derivative characterized by a benzyl group at the 1-position and a (2-ethoxy-2-oxoethyl)amino substituent at the 4-position of the pyrrole ring. This compound is synthesized via a green, one-pot multicomponent reaction using β-cyclodextrin as a supramolecular catalyst in a water-ethanol solvent system at room temperature . The reaction avoids column chromatography for purification, yielding solid products directly .

Properties

IUPAC Name

ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydropyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-3-23-17(21)10-19-16-13-20(11-14-8-6-5-7-9-14)12-15(16)18(22)24-4-2/h5-9,19H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGBFOWGSNFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(CN(C1)CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111595
Record name 1H-Pyrrole-3-carboxylic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-67-7
Record name 1H-Pyrrole-3-carboxylic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 2227206-67-7) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique molecular structure characterized by a benzyl group and various functional groups that may influence its pharmacological properties.

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol. The presence of an ethoxy and oxoethyl group contributes to its distinctive chemical behavior, which may correlate with its biological activity.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities. The following table summarizes some of the notable biological activities associated with this compound and related compounds:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation through apoptosis.
AntioxidantPossesses free radical scavenging capabilities, contributing to its protective effects in biological systems.
Anti-inflammatoryMay reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases.

The biological activities of this compound are likely mediated through various mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering the metabolic profile of cells.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways, including those related to inflammation and cell growth.
  • Oxidative Stress Reduction : By scavenging free radicals, it can mitigate oxidative stress, which is implicated in numerous diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrole derivatives:

  • Antimicrobial Activity : A study demonstrated that compounds with similar structural features exhibited significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . Ethyl 1-benzyl derivatives were found to enhance this activity due to their structural complexity.
  • Anticancer Properties : Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds structurally related to ethyl 1-benzyl derivatives have shown promise in targeting breast cancer cell lines .
  • Antioxidant Studies : In vitro assays revealed that pyrrole-based compounds possess robust antioxidant activity, comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrrolidinone core with related derivatives, but its substituents distinguish it structurally and electronically:

  • Benzyl group (1-position) : Provides steric bulk and moderate electron-donating effects compared to smaller alkyl or electron-withdrawing aryl groups.

Crystallographic studies of analogous pyrrolidinones, such as ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, reveal bond lengths and angles within typical ranges for pyrrole derivatives (C–N: ~1.35–1.45 Å; C–O: ~1.20–1.25 Å) . These structural consistencies suggest similar stability and packing behavior across the series .

Substituent Effects on Reactivity and Yield

Substituents on the aryl or alkyl groups significantly influence reaction efficiency and product stability:

  • Electron-withdrawing groups (EWGs) : In related syntheses, aldehydes with EWGs (e.g., 4-fluorobenzaldehyde) improve reaction rates and yields due to enhanced electrophilicity of the intermediate imine .
  • Electron-donating groups (EDGs): Methoxy or hydroxyethyl substituents (e.g., in ethyl 1-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) may reduce reactivity but improve solubility .
  • Long alkyl chains: Compounds like diethyl 2,2'-((2-((2-ethoxy-2-oxoethyl)(heptyl)amino)ethyl)azanediyl)diacetate exhibit increased lipophilicity, which could influence biological activity .

Physical and Chemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl) enhance aqueous solubility, while benzyl or ethoxy groups increase organic solvent compatibility.
  • Melting Points : Derivatives like the target compound are typically isolated as solids, with melting points influenced by crystallinity and substituent symmetry (e.g., 10b in is a yellow solid with a defined m.p.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate

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